1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL
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Overview
Description
1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This compound is of interest in various fields of research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Alkylation: The benzodiazole core is then alkylated with a halogenated propanol derivative to introduce the propanol moiety.
Etherification: The final step involves the etherification of the propanol derivative with 3-methylphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield a dihydrobenzodiazole derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrobenzodiazole derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzodiazole derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL would depend on its specific biological target. Generally, benzodiazole derivatives exert their effects by interacting with specific receptors or enzymes in the body, modulating their activity. This compound may interact with GABA receptors, ion channels, or other molecular targets, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHYLPHENOXY)PROPAN-2-OL: Similar structure with a different position of the methyl group on the phenoxy ring.
1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-CHLOROPHENOXY)PROPAN-2-OL: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
1-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3-METHYLPHENOXY)PROPAN-2-OL is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazole derivatives. The presence of the 3-methylphenoxy group may influence its binding affinity and selectivity for biological targets.
Properties
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-6-5-7-16(10-13)22-12-15(21)11-20-14(2)19-17-8-3-4-9-18(17)20/h3-10,15,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKSWLPWFQMBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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